molecular formula C14H13N3O2S2 B2634664 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 912624-37-4

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No. B2634664
CAS RN: 912624-37-4
M. Wt: 319.4
InChI Key: XKBLOVVPMVUHED-UHFFFAOYSA-N
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Description

“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been found to have distinct structural features of c-Met inhibitors .


Synthesis Analysis

The synthesis of these compounds involves several steps. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points and NMR spectra .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis : Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized, showing potent inhibitory activity against phosphoinositide 3-kinase (PI3K), indicating their potential in drug development for targeting PI3K-related pathways (Xia et al., 2020).
  • Molecular Interaction Studies : N-Pyridyl-2-iso-propylaniline derivatives have demonstrated a selective protonation mechanism, significantly decelerating rotation rates around certain bonds, contributing to the understanding of molecular interactions (Furukawa et al., 2020).
  • Synthesis Techniques : A one-pot synthesis method has been developed for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a technique for synthesizing target heterocyclic compounds efficiently (Rozentsveig et al., 2013).

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory activity against phosphoinositide 3-kinase (PI3K) . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Future Directions

The future directions for the study of these compounds could involve further exploration of their inhibitory activity against PI3K and their potential applications in the development of new drugs .

properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-8-10(5-6-11(9)17-21(2,18)19)13-16-12-4-3-7-15-14(12)20-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBLOVVPMVUHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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